4-Amino-1-(cyclobutylmethyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1-(cyclobutylmethyl)-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a pyrazole ring substituted with an amino group at the 4-position, a cyclobutylmethyl group at the 1-position, and a carboxamide group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(cyclobutylmethyl)-1H-pyrazole-3-carboxamide typically involves the cyclization of appropriate precursors. . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-(cyclobutylmethyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted pyrazoles, depending on the specific reagents and conditions used.
Scientific Research Applications
4-Amino-1-(cyclobutylmethyl)-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Amino-1-(cyclobutylmethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other amino-pyrazoles, such as 4-amino-1-(methyl)-1H-pyrazole-3-carboxamide and 4-amino-1-(ethyl)-1H-pyrazole-3-carboxamide. These compounds share the pyrazole core structure but differ in the substituents attached to the ring.
Uniqueness
4-Amino-1-(cyclobutylmethyl)-1H-pyrazole-3-carboxamide is unique due to the presence of the cyclobutylmethyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H14N4O |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
4-amino-1-(cyclobutylmethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C9H14N4O/c10-7-5-13(4-6-2-1-3-6)12-8(7)9(11)14/h5-6H,1-4,10H2,(H2,11,14) |
InChI Key |
FJPBVFVFDUEDSU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CN2C=C(C(=N2)C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.